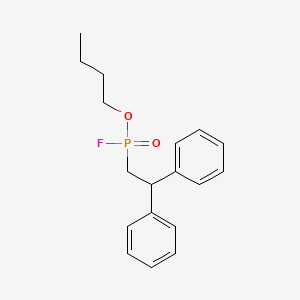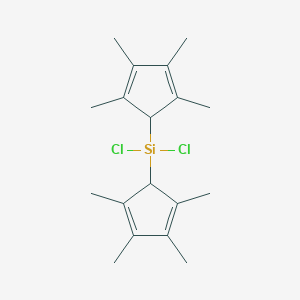
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is an organosilicon compound with the molecular formula C20H28Cl2Si. This compound is notable for its unique structure, which includes two tetramethylcyclopentadienyl ligands attached to a silicon atom. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of tetramethylcyclopentadiene with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H12+SiCl4→C20H28Cl2Si+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.
化学反应分析
Types of Reactions
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted silanes, silanols, siloxanes, and silyl hydrides, depending on the specific reaction conditions and reagents used.
科学研究应用
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is used in various scientific research applications, including:
Catalysis: It serves as a precursor for the synthesis of catalysts used in organic transformations.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Organometallic Chemistry: It is employed in the study of organosilicon compounds and their reactivity.
Biological Studies: The compound is used in the development of silicon-based drugs and biomaterials.
作用机制
The mechanism of action of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tetramethylcyclopentadienyl ligands provide steric protection to the silicon center, influencing its reactivity and selectivity.
相似化合物的比较
Similar Compounds
- Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to the presence of two chlorine atoms, which provide additional sites for chemical modification. This allows for greater versatility in its use as a precursor for various chemical reactions and materials.
属性
CAS 编号 |
89597-04-6 |
|---|---|
分子式 |
C18H26Cl2Si |
分子量 |
341.4 g/mol |
IUPAC 名称 |
dichloro-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H26Cl2Si/c1-9-10(2)14(6)17(13(9)5)21(19,20)18-15(7)11(3)12(4)16(18)8/h17-18H,1-8H3 |
InChI 键 |
AOQJZPDSXBJADH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C1[Si](C2C(=C(C(=C2C)C)C)C)(Cl)Cl)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


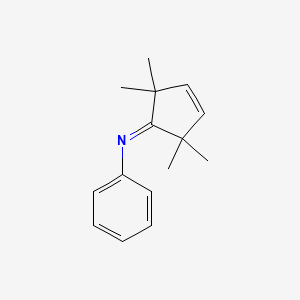
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)

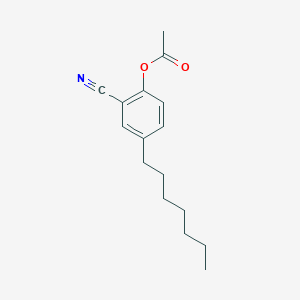
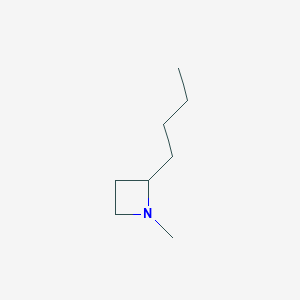
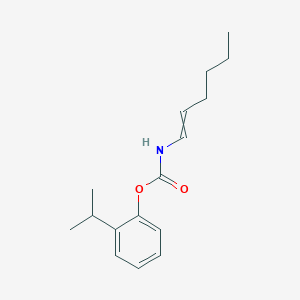
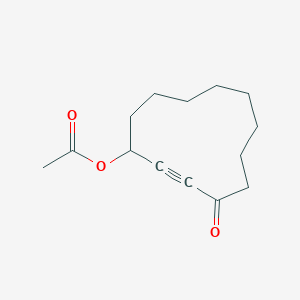

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
